molecular formula C8H5BrN2O3 B3592132 5-Bromo-N-(isoxazol-3-yl)furan-2-carboxamide

5-Bromo-N-(isoxazol-3-yl)furan-2-carboxamide

Cat. No.: B3592132
M. Wt: 257.04 g/mol
InChI Key: UKAJRGRISJEVAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-N-(isoxazol-3-yl)furan-2-carboxamide is a novel chemical reagent designed for research applications, integrating two privileged heterocyclic structures: a brominated furan and an isoxazole. Its distinct molecular architecture makes it a valuable intermediate for medicinal chemistry and drug discovery programs. The isoxazole moiety is a well-established pharmacophore in medicinal chemistry, present in a wide array of bioactive molecules. Compounds featuring this ring system have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antidiabetic, and neuroprotective effects . Specifically, certain isoxazole derivatives have been investigated as agonists of the Wnt/β-catenin signaling pathway , a crucial pathway implicated in cell development, proliferation, and bone diseases . The presence of the brominated furan ring further enhances the compound's utility as a versatile building block for various synthetic transformations, such as cross-coupling reactions, enabling the exploration of more complex chemical space. Key Potential Research Areas: Medicinal Chemistry: Serves as a core scaffold for the design and synthesis of new therapeutic agents. Chemical Biology: Used as a tool compound to probe biological pathways and protein functions. Drug Discovery: Acts as a key intermediate in the development of small-molecule libraries targeting various diseases. This product is intended For Research Use Only and is not approved for human, veterinary, or diagnostic applications. Researchers should handle this material with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-N-(1,2-oxazol-3-yl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O3/c9-6-2-1-5(14-6)8(12)10-7-3-4-13-11-7/h1-4H,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKAJRGRISJEVAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CON=C1NC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization Strategies

Retrosynthetic Analysis of 5-Bromo-N-(isoxazol-3-yl)furan-2-carboxamide

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. The most logical disconnection for this compound is at the amide bond. This C-N bond cleavage reveals two primary synthons: a 5-bromofuran-2-carboxylic acid derivative and isoxazol-3-amine.

Figure 1: Retrosynthetic Disconnection

Advanced Synthetic Routes to 5-Substituted Furan-2-carboxylic Acid Precursors

The synthesis of the 5-bromofuran-2-carboxylic acid component can be achieved through various methods, primarily involving the direct halogenation of a furan (B31954) scaffold or the interconversion of other functional groups on the furan ring.

The furan ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. However, its reactivity can also lead to challenges such as polysubstitution and ring-opening under harsh conditions. quimicaorganica.org Therefore, controlled halogenation is crucial.

Direct bromination of furan-2-carboxylic acid or its esters is a common approach. Mild brominating agents are preferred to achieve mono-substitution at the C5 position.

ReagentConditionsSolventTypical Outcome
N-Bromosuccinimide (NBS) Low temperature (0 °C to rt)Acetonitrile, THF, or DMFGood selectivity for 5-bromination
Bromine (Br₂) in Dioxane 0 - 10 °CDioxaneEffective, but can lead to dibromination
Potassium Bromide (KBr) / Oxone® Room temperatureAcetonitrile/WaterGreen and efficient method

This table is interactive and based on established halogenation methods for furan systems. quimicaorganica.orgnih.gov

The use of N-Bromosuccinimide (NBS) is often the method of choice due to its high selectivity for the desired 5-bromo isomer and milder reaction conditions, which help to prevent degradation of the furan ring.

An alternative strategy involves starting with a pre-functionalized furan and converting the existing group into the required bromine and carboxylic acid moieties. Functional group interconversion (FGI) offers flexibility in the synthetic design. ub.edusolubilityofthings.com

One prominent pathway is the carboxylation of a 5-bromofuran precursor. For instance, 2-bromofuran (B1272941) can be lithiated at the 5-position followed by quenching with carbon dioxide to introduce the carboxylic acid group. umich.edu Another route starts from biomass-derived furfural, which can be oxidized to furan-2-carboxylic acid, followed by the selective bromination described previously. rsc.org The development of carbonate-promoted C-H carboxylation techniques, where compounds like 2-furoic acid are heated with alkali carbonates under a CO2 atmosphere, represents a scalable and sustainable route to producing furan dicarboxylic acids, showcasing advanced FGI strategies. rsc.org

Preparation of Isoxazol-3-yl Amine Synthons

Isoxazol-3-amine is the second key building block. Its synthesis involves the initial formation of the isoxazole (B147169) heterocyclic core, followed by the introduction or unmasking of the amine functionality.

The most powerful and versatile method for constructing the isoxazole ring is the [3+2] dipolar cycloaddition reaction. rsc.org This reaction typically involves a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile). eresearchco.comnih.gov

Nitrile oxides are unstable and are almost always generated in situ. A common method for their generation is the dehydration of nitroalkanes or the oxidation of aldoximes, often using reagents like bleach or N-chlorosuccinimide (NCS) followed by a weak base. eresearchco.commdpi.com To obtain the 3-substituted isoxazole pattern required for our synthon, the choice of the nitrile oxide and the alkyne is critical. For instance, reacting an appropriate nitrile oxide with an alkyne bearing a nitrogen-containing group (or a precursor) can lead to the desired scaffold.

1,3-Dipole PrecursorDipolarophileConditionsProduct Type
Aldoxime Terminal AlkyneNCS, then base (e.g., Et₃N)3,5-Disubstituted Isoxazole
Hydroximoyl Chloride YnamideBase (e.g., Na₂CO₃)3,5-Disubstituted Isoxazole
α-Nitro Ketone AlkyneHeterogeneous acid catalyst (e.g., NaHSO₄/SiO₂)3-Acylisoxazole

This table is interactive and summarizes common cycloaddition strategies for isoxazole synthesis. organic-chemistry.orgnih.gov

Several methods exist to introduce the amine group at the C3 position of the isoxazole ring.

From β-Ketonitriles: A direct and efficient route involves the reaction of β-ketonitriles with hydroxylamine (B1172632). nih.gov The cyclization reaction proceeds to directly form the 3-aminoisoxazole (B106053) ring system. This method is advantageous as it constructs the ring with the desired amine functionality already in place.

Nucleophilic Substitution: An alternative approach involves synthesizing a 3-haloisoxazole, such as 3-bromoisoxazole. The bromine atom can then be displaced by an amine source, such as ammonia (B1221849) or a protected amine, through a nucleophilic aromatic substitution (SNAr) reaction. researchgate.net This two-step process, involving the synthesis of 3-bromoisoxazolines followed by reaction with an amine and subsequent oxidation, provides a reliable route to 3-aminoisoxazoles. researchgate.net

Three-Component Coupling: A one-pot, three-component coupling of β-oxo dithioesters, various amines, and hydroxylamine can afford 5-substituted 3-aminoisoxazoles, demonstrating a convergent and atom-economical approach. nih.gov

Once the two primary synthons, 5-bromofuran-2-carboxylic acid and isoxazol-3-amine, have been prepared, they can be coupled using standard amide bond formation conditions (e.g., using coupling reagents like DCC, EDC, or converting the carboxylic acid to an acyl chloride with thionyl chloride) to yield the final target molecule, this compound. nih.gov

Amide Bond Formation Methodologies for Constructing this compound

Coupling Reagents and Reaction Optimizations

The formation of the amide bond is facilitated by a wide range of coupling reagents that convert the carboxylic acid into a more reactive intermediate. The choice of reagent can significantly impact reaction efficiency, yield, and the purity of the final product. Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. peptide.com

Common Coupling Reagents:

Carbodiimides: Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are cost-effective reagents that activate carboxylic acids. However, their use can lead to the formation of urea (B33335) byproducts, which can complicate purification. peptide.com

Phosphonium Salts: Reagents like Benzotriazol-1-yl-oxy-tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyBOP) are highly effective, particularly for sterically hindered couplings. They generate active esters that readily react with amines.

Aminium/Uronium Salts: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most efficient coupling reagents. peptide.com They react quickly and can minimize side reactions like racemization in chiral substrates. peptide.com HATU is particularly effective due to the anchimeric assistance provided by the pyridine (B92270) nitrogen.

Reaction Optimizations: Optimization of the reaction conditions is essential to maximize the yield and purity of this compound. Key parameters include:

Stoichiometry: Using a slight excess of the coupling reagent and the amine component can help drive the reaction to completion.

Temperature: Amide coupling reactions are often performed at room temperature, but cooling to 0°C initially can help control exothermic reactions and minimize side products.

Reaction Time: The reaction progress is typically monitored by techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time, which can range from a few hours to overnight.

Additives: The addition of bases like N,N-Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) is often necessary to neutralize acids formed during the reaction and to facilitate the coupling process. Additives like 1-Hydroxybenzotriazole (HOBt) can be used with carbodiimides to suppress side reactions.

Coupling Reagent ClassExamplesGeneral Characteristics
CarbodiimidesDCC, DICCost-effective; can form urea byproducts. peptide.com
Phosphonium SaltsPyBOP, PyAOPHighly effective for difficult couplings; cleaner reactions than uronium reagents.
Aminium/Uronium SaltsHATU, HBTU, HCTU, COMUFast reaction times, high efficiency, and reduced side reactions. peptide.com

Solvent and Catalyst Effects on Reaction Yield and Purity

The choice of solvent and catalyst plays a pivotal role in the outcome of the amide bond formation. The solvent must be inert to the reaction conditions and capable of dissolving the reactants and reagents.

Solvent Effects: Commonly used solvents for amide coupling include:

Dimethylformamide (DMF): A polar aprotic solvent that is excellent for dissolving most reactants and reagents.

Dichloromethane (DCM): A less polar solvent that is easy to remove after the reaction is complete. nih.gov

Acetonitrile (ACN): Another polar aprotic solvent that can be a good choice for these reactions.

Tetrahydrofuran (THF): A moderately polar solvent often used in organic synthesis.

Catalyst Effects: In the context of amide coupling, bases such as DIPEA and triethylamine are often referred to as catalysts, although they are technically acid scavengers. Their role is to maintain a basic environment, which is necessary for the nucleophilicity of the amine and for the function of many coupling reagents. The amount of base used must be carefully controlled, as excess base can sometimes lead to unwanted side reactions. For uronium-based reagents like HATU and HBTU, typically two equivalents of base are required, whereas newer reagents like COMU may only require one equivalent. peptide.com In some specific syntheses of related heterocyclic compounds, acidic catalysts like sulfuric acid have been used, particularly in condensation reactions. mdpi.com

ParameterExamplesEffect on Reaction
SolventsDMF, DCM, ACN, THFAffects solubility of reactants and reagents, can influence reaction rate. nih.gov
Catalysts (Bases)DIPEA, TriethylamineNeutralizes acidic byproducts, maintains optimal pH for the reaction.
Catalysts (Acids)Sulfuric AcidUsed in specific condensation reactions to promote bond formation. mdpi.com

Synthesis of Structurally Related Analogs and Derivatives for Structure-Activity Exploration

The synthesis of structurally related analogs of this compound is essential for conducting structure-activity relationship (SAR) studies. These studies help in identifying the key structural features responsible for the compound's biological activity and in designing new derivatives with improved properties. nih.gov The modular nature of the parent compound allows for systematic modifications at three main positions: the furan ring, the isoxazole ring, and the amide linker.

Modifications of the Furan Moiety: The bromo-substituent at the 5-position of the furan ring can be replaced with a variety of other functional groups. This can be achieved by starting with differently substituted furan-2-carboxylic acids. Alternatively, the bromo group can be used as a handle for further chemical transformations, such as cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) to introduce new aryl, alkyl, or amino groups. The furan ring itself could also be replaced by other five-membered heterocycles like thiophene (B33073) or pyrrole (B145914).

Modifications of the Isoxazole Moiety: The isoxazole ring can be modified by using different substituted 3-aminoisoxazoles in the initial coupling reaction. For instance, analogs with alkyl or aryl groups on the isoxazole ring can be synthesized to explore the impact of steric and electronic effects on activity. researchgate.net The isoxazole ring system could also be replaced with other bioisosteric heterocycles such as pyrazole (B372694), thiazole, or oxazole (B20620) to investigate the importance of the specific heteroatom arrangement. nih.govresearchgate.net

Modifications of the Amide Linker: While the amide bond is a common and stable linker, its properties can be fine-tuned. For example, N-alkylation of the amide nitrogen can be performed to investigate the role of the N-H bond as a hydrogen bond donor. The orientation of the amide bond could also be reversed by synthesizing the corresponding 3-(furan-2-carboxamido)isoxazole derivative.

Modification SiteStrategyExample of Resulting Analog Structure
Furan RingUse of a different substituted furan-2-carboxylic acid (e.g., 5-methylfuran-2-carboxylic acid).5-Methyl-N-(isoxazol-3-yl)furan-2-carboxamide
Isoxazole RingUse of a substituted 3-aminoisoxazole (e.g., 3-amino-5-methylisoxazole).5-Bromo-N-(5-methylisoxazol-3-yl)furan-2-carboxamide
Heterocycle Replacement (Furan)Use of a different heterocyclic carboxylic acid (e.g., 5-bromothiophene-2-carboxylic acid).5-Bromo-N-(isoxazol-3-yl)thiophene-2-carboxamide
Heterocycle Replacement (Isoxazole)Use of a different amino-heterocycle (e.g., 2-aminothiazole).5-Bromo-N-(thiazol-2-yl)furan-2-carboxamide

Structure Activity Relationship Sar Elucidation

Systematic Modification of the Furan-2-carboxamide Moiety

The furan-2-carboxamide scaffold serves as a central component of the molecule, and modifications to this part of the structure can significantly influence its biological profile.

Impact of Substituents at the Furan-5-position on Biological Activity

The substituent at the 5-position of the furan (B31954) ring plays a pivotal role in modulating the electronic properties and steric profile of the molecule, which in turn affects its binding affinity to biological targets. In the parent compound, this position is occupied by a bromine atom. Generally, electron-withdrawing groups at this position, such as nitro or halides, can enhance the bioactivity in certain contexts, potentially by increasing the acidity of the furan ring protons or by participating in specific interactions with the receptor. orientjchem.org

A systematic investigation into 5-aryl-furan-2-carboxamide derivatives has shown that the nature of the substituent on the aryl ring at the C-5 position can dramatically alter the compound's potency. nih.gov For instance, the introduction of electron-withdrawing groups on a phenyl ring at this position can lead to a significant increase in antagonistic activity at certain receptors. nih.gov This suggests that the electronic nature of the substituent at the furan-5-position is a key determinant of biological activity.

Below is an illustrative data table showing the general impact of various substituents at the furan-5-position on the biological activity of analogous furan-2-carboxamide series.

Substituent at Furan-5-positionElectronic EffectPotential Impact on Biological Activity
-HNeutralBaseline activity
-BrElectron-withdrawing, Halogen bond donorEnhanced activity
-NO2Strongly electron-withdrawingPotentially increased activity
-CH3Electron-donatingMay decrease or increase activity depending on the target
-OCH3Electron-donatingVariable impact on activity
-PhenylSteric bulk, potential for π-stackingCan significantly enhance activity
-3,4-difluorophenylElectron-withdrawing, steric bulkPotent activity observed in some series nih.gov

Role of the Carboxamide Nitrogen and Carbonyl Group in Receptor Recognition

The carboxamide linker (-CONH-) is a critical structural feature that connects the furan and isoxazole (B147169) rings. This group is not merely a spacer but plays an active role in receptor recognition through its hydrogen bonding capabilities. The nitrogen atom of the amide can act as a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. These interactions are often fundamental for the stable binding of a ligand to its receptor. nih.gov

The planarity of the amide bond restricts the rotational freedom of the molecule, which can help in pre-organizing the furan and isoxazole moieties into a conformation that is favorable for binding. The specific geometry and electronic properties of the carboxamide group are thus essential for establishing key interactions within the binding pocket of a biological target. nih.gov Modifications that alter the hydrogen bonding capacity or the geometry of this linker, such as N-methylation, would be expected to have a profound impact on biological activity.

Structure-Activity Probing of the Isoxazol-3-yl Ring System

The isoxazol-3-yl ring system is another key pharmacophoric element. Its electronic properties, potential for hydrogen bonding, and substitution patterns are all important for ligand-target interactions.

Influence of Substitutions on the Isoxazole Ring on Ligand-Target Interactions

The isoxazole ring itself is an electron-rich aromatic system, and its nitrogen and oxygen atoms can participate in hydrogen bonding. nih.gov The substitution pattern on the isoxazole ring can fine-tune the electronic and steric properties of the molecule, thereby influencing its biological activity. For example, studies on various isoxazole derivatives have shown that the introduction of specific substituents can enhance their pharmacological effects. ijpca.org

In some series of isoxazole-containing compounds, the presence of hydrophilic substituents has been correlated with stronger cytotoxic activity. nih.gov Conversely, in other contexts, electron-withdrawing groups like nitro or chloro moieties have been found to boost antibacterial efficacy. ijpca.org This highlights that the optimal substitution on the isoxazole ring is highly dependent on the specific biological target.

The following table illustrates general trends observed for substitutions on the isoxazole ring in various bioactive compound series.

Position of Substitution on Isoxazole RingType of SubstituentPotential Impact on Biological Activity
4-position-Cl, -CH3Can modulate lipophilicity and binding
5-position-PhenylPotential for π-stacking, increased potency
5-position on an attached phenyl ring-OCH3, -N(CH3)2, -BrEnhanced antibacterial activity observed in some analogs ijpca.org
GeneralHydrophilic groups (e.g., -OH, -COOH)Can increase cytotoxic activity in certain series nih.gov

Stereochemical Considerations and Enantiomeric Potency (if applicable to related analogs)

For the parent molecule, 5-Bromo-N-(isoxazol-3-yl)furan-2-carboxamide, there are no chiral centers, and therefore, it does not exist as enantiomers. However, stereochemistry would become a critical consideration if chiral centers were to be introduced into analogs of this compound. The three-dimensional arrangement of atoms in a molecule can dramatically affect its interaction with chiral biological targets such as enzymes and receptors.

Should a chiral center be introduced, for example, by adding a substituted alkyl chain to the furan or isoxazole ring, it would be expected that the resulting enantiomers would exhibit different biological potencies. One enantiomer would likely have a higher affinity for the target receptor due to a better complementary fit, a phenomenon known as enantiomeric potency. Therefore, in the design of new analogs based on this scaffold, careful consideration of stereochemistry would be paramount.

Conformational Flexibility and Its Impact on Pharmacophore Presentation

Studies on structurally related furan- and thiophene-based arylamides have shown that these molecules have distinct conformational preferences. nih.govresearchgate.net The planarity of the furan and isoxazole rings, along with the restricted rotation around the amide bond, suggests that the molecule may adopt a relatively planar conformation. Intramolecular hydrogen bonding between the furan oxygen and the amide proton could further stabilize a specific conformation. nih.gov The polarity of the solvent environment can also influence the conformational equilibrium. nih.gov Understanding the preferred conformation of the molecule is key to designing analogs with improved biological activity, as it dictates how the key binding elements are oriented in space.

Bioisosteric Replacements and Their Effects on Target Affinity and Selectivity

Bioisosteric replacement is a fundamental strategy in medicinal chemistry aimed at modifying a lead compound to improve its pharmacological profile, including potency, selectivity, and pharmacokinetic properties. This involves substituting a functional group with another that has similar steric and electronic characteristics. For the compound this compound, several theoretical bioisosteric replacements can be proposed for its key structural motifs, although their effects on target affinity and selectivity are not documented in the scientific literature.

Table 1: Potential Bioisosteric Replacements for this compound

Original MoietyPotential BioisostereRationale for Replacement
5-Bromo-furan 5-Chloro-furanThe replacement of bromine with chlorine, another halogen, would subtly alter the electronic and lipophilic properties of the furan ring. This could influence binding interactions and metabolic stability.
Thiophene (B33073)Thiophene is a well-established bioisostere of furan. Its similar size and aromaticity could maintain essential binding interactions while potentially altering metabolic pathways and target selectivity.
Pyrrole (B145914)The nitrogen atom in the pyrrole ring could introduce a hydrogen bond donor capability, which might lead to new interactions with a biological target, thereby affecting affinity and selectivity.
Isoxazole Oxazole (B20620)Shifting the nitrogen atom's position within the five-membered ring could alter the molecule's dipole moment and hydrogen bonding capacity, potentially leading to differential target recognition.
Pyrazole (B372694)The pyrazole ring offers a different arrangement of nitrogen atoms, which could influence the compound's pKa and its ability to act as a hydrogen bond donor or acceptor, thereby impacting target binding.
1,2,4-OxadiazoleThis ring system presents a different electronic distribution and geometry, which could be explored to optimize interactions within a target's binding pocket.
Carboxamide Linker ThioamideThe substitution of the carbonyl oxygen with sulfur would alter the hydrogen bonding properties and the rotational barrier of the linker, potentially affecting the compound's conformation and binding affinity.
Reverse AmideInverting the amide linkage could change the orientation of the hydrogen bond donor and acceptor groups, which may be crucial for target recognition and binding.
TetrazoleAs a non-classical bioisostere, a tetrazole ring can mimic the acidic proton and hydrogen bonding capabilities of the amide while offering increased metabolic stability.

Without experimental data, the precise impact of these substitutions on the biological activity of this compound remains theoretical. The exploration of such analogs would be a necessary step in any medicinal chemistry program aimed at optimizing this scaffold.

Fragment-Based Drug Discovery (FBDD) Insights Derived from Structural Components

Fragment-Based Drug Discovery (FBDD) is a powerful approach for identifying novel lead compounds by screening low-molecular-weight fragments that typically bind to a biological target with low affinity. The structural components of this compound—namely the bromofuran, the isoxazole, and the central carboxamide—can be viewed as individual fragments that could be utilized in an FBDD campaign.

Table 2: Structural Components as Potential Fragments in FBDD

Structural FragmentPotential for FBDDRationale
Bromofuran HighHalogenated aromatic fragments are valuable in FBDD due to their ability to form specific halogen bonds with protein targets. The bromine atom can act as a "hot spot" for binding, providing a vector for fragment growth.
Isoxazole HighThe isoxazole ring is a versatile fragment that can participate in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions. Its rigid structure can provide a well-defined orientation within a binding site.
Furan-2-carboxamide ModerateThis larger fragment combines the furan ring with the amide linker. It could be used to probe for binding pockets that accommodate both a heterocyclic ring and a hydrogen-bonding moiety.
N-(isoxazol-3-yl)carboxamide ModerateThis fragment would explore the binding contributions of the isoxazole and the amide group in tandem, potentially identifying interactions that require this specific connectivity.

An FBDD approach targeting a specific protein could involve screening a library of fragments that includes these and similar chemical motifs. The identification of a "hit" from one of these fragments would provide a starting point for designing more potent and selective ligands by growing the fragment to incorporate the features of the other structural components of this compound. However, no published studies have specifically detailed the use of these fragments in the context of discovering or optimizing this particular compound.

Preclinical Pharmacological and Biological Evaluation

In Vitro Biological Activity Profiling of 5-Bromo-N-(isoxazol-3-yl)furan-2-carboxamide and Its Analogs

The in vitro evaluation of this compound and related compounds has revealed a diverse range of biological activities, highlighting their potential as leads for the development of new therapeutic agents. These activities are explored in detail in the following subsections.

Derivatives of 5-bromofuran-2-carboxamide have demonstrated notable anti-inflammatory properties. One such analog, 5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide, exhibited significant anti-inflammatory activity in vitro. This compound was shown to inhibit bovine serum albumin (BSA) denaturation and proteinase activity. Furthermore, it displayed a protective effect against both heat-induced and hypotonicity-induced hemolysis of human red blood cells. Molecular docking studies of this analog suggested a specific interaction with the cyclooxygenase-2 (COX-2) active site, indicating a potential mechanism for its anti-inflammatory effects.

The anti-inflammatory potential of furan (B31954) and isoxazole (B147169) derivatives is further supported by studies on related compounds. Benzofuran derivatives, for instance, have been shown to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), key mediators of inflammation. Their mechanism of action may involve the scavenging of free radicals like NO and the modulation of inflammatory pathways such as NF-κB and MAPKs. Similarly, isoxazole derivatives have been investigated as selective COX-2 inhibitors, a key target in anti-inflammatory drug development.

Table 1: In Vitro Anti-inflammatory Activity of 5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide

Assay IC50 (µg/mL)
BSA Denaturation Inhibition 3.54
Proteinase Activity Inhibition 3.04
Heat-Induced Hemolysis Inhibition 2.25
Hypotonicity-Induced Hemolysis Inhibition 1.82

Data sourced from a study on the anti-inflammatory activity of a 5-bromofuran-2-carboxamide analog.

The furan-2-carboxamide scaffold is a constituent of various compounds with demonstrated antimicrobial properties. Carbamothioyl-furan-2-carboxamide derivatives have shown significant antibacterial and antifungal activity. For example, derivatives possessing a 2,4-dinitrophenyl group exhibited notable inhibition against a range of bacterial and fungal strains, with minimum inhibitory concentrations (MICs) recorded between 150.7–295 µg/mL. The presence of aromatic moieties in these compounds is thought to enhance their lipophilicity, facilitating penetration through microbial cell walls.

Similarly, isoxazole derivatives have a well-documented history of broad-spectrum antimicrobial activity. Studies on various isoxazole analogs have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal species. Furthermore, isoxazole-amide derivatives have been evaluated for their antiviral activities, with some compounds showing efficacy against plant viruses like the tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV).

Table 2: Antimicrobial Activity of a Carbamothioyl-Furan-2-Carboxamide Derivative

Microbial Strain Inhibition Zone (mm) MIC (µg/mL)
Bacterial and Fungal Strains 9–17 150.7–295

Data represents the range of activity for a derivative possessing a 2,4-dinitrophenyl group.

The anticancer potential of isoxazole and furan-containing compounds has been a significant area of research. Phenyl-isoxazole–carboxamide analogues have been tested against various human cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), Hep3B and HepG2 (liver cancer), and Hek293T (human embryonic kidney) cells. Certain analogs demonstrated notable anticancer activity, with IC50 values in the low micromolar range. For instance, one compound was particularly active against the HeLa cell line with an IC50 value of 15.48 ± 0.89 µg/ml, while another was active against the MCF-7 cell line with an IC50 value of 4.56 ± 2.32 µM.

Furthermore, carbamothioyl-furan-2-carboxamide derivatives have also been evaluated for their anticancer potential against HepG2, Huh-7, and MCF-7 human cancer cell lines. One derivative, p-tolylcarbamothioyl)furan-2-carboxamide, showed the highest activity against hepatocellular carcinoma at a concentration of 20 μg/mL, resulting in a cell viability of 33.29%. The mechanism of action for some of these compounds involves the induction of apoptosis. For example, certain silyl-substituted 3,4-dibromo-5-hydroxy-furan-2(5H)-one derivatives have been shown to induce apoptosis in colon cancer cell lines through the down-regulation of survivin and activation of caspase-3.

Table 3: Cytotoxic Activity of Phenyl-isoxazole–carboxamide Analogs

Cell Line Compound IC50 (µM)
HeLa Analog 1 15.48 ± 0.89 (µg/ml)
HeLa Analog 2 18.62 ± 0.79 (µg/ml)
Hep3B Analog 1 23.98 ± 1.83 (µg/ml)
Hep3B Analog 3 23.44 ± 1.99 (µg/ml)
MCF-7 Analog 4 4.56 ± 2.32

Data compiled from studies on various phenyl-isoxazole–carboxamide analogs.

The structural motifs of this compound are present in various enzyme inhibitors. As mentioned previously, a 5-bromofuran-2-carboxamide analog has been suggested to inhibit Cyclooxygenase-2 (COX-2) through molecular docking studies. Other isoxazole derivatives have also been identified as potent and selective COX-II inhibitors.

While direct inhibition of secretory phospholipase A2 (sPLA2) by the title compound has not been reported, carboxamide derivatives are known to exhibit inhibitory activity against this enzyme.

Monoamine Oxidase (MAO) enzymes are another target for isoxazole-containing compounds. Some isoxazole derivatives have shown selective inhibition of MAO-B.

In the realm of cancer therapy, FMS-like tyrosine kinase 3 (FLT3) is a target for acute myeloid leukemia (AML). Novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivatives have been synthesized and identified as potent FLT3 inhibitors, showing activity against both wild-type and mutated forms of the enzyme.

Conversely, some furan derivatives act as activators of AMP-activated protein kinase (AMPK) , a key regulator of cellular energy metabolism.

Finally, furan-based compounds have been investigated as inhibitors of salicylate synthase (MbtI) , an enzyme essential for Mycobacterium tuberculosis survival.

The isoxazole moiety is a versatile scaffold for interacting with various receptors. A significant finding is the discovery of 2-(isoxazol-5-yl)phenyl 3,4-dihydroxybenzoate as a potential inhibitor of the Wnt/β-catenin signaling pathway . This compound was found to disrupt the β-catenin/BCL9 protein-protein interaction, which is crucial for the transcriptional activity of β-catenin.

Isoxazole-4-carboxamide derivatives have been studied as potent modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors , a type of ionotropic glutamate (B1630785) receptor involved in nociceptive transmission. These compounds act as negative allosteric modulators, suggesting their potential in managing chronic inflammatory pain.

In the domain of G-protein coupled receptors (GPCRs) , isoxazole-containing pharmaceuticals have been developed that interact with targets such as dopamine (B1211576) receptors.

Furthermore, trisubstituted isoxazoles have been identified as selective allosteric ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt) , a nuclear receptor. Optimization of these isoxazole leads has resulted in compounds with low nanomolar potency and significant cellular activity. Another nuclear receptor, the estrogen receptor alpha (ERα) , has been targeted by 5-(thiophen-2-yl)isoxazoles as potential anti-breast cancer agents.

While direct studies on this compound against Trypanosoma brucei, the causative agent of human African trypanosomiasis, are limited, related furan derivatives have shown potent trypanocidal activity. A series of novel 5-nitro-2-furancarboxylamides demonstrated significantly higher potency against in vitro cultures of Trypanosoma brucei compared to the standard drug nifurtimox. The most potent analog in this series exhibited very low cytotoxicity against human HeLa cells and showed limited cross-resistance with nifurtimox, suggesting a different mechanism of action. This highlights the potential of the furan-2-carboxamide scaffold in the development of new antiparasitic agents.

**Table 4: In Vitro Activity of a 5-nitro-2-furancarboxylamide Analog against *T. brucei***

Parameter Value
EC50 against T. brucei Nanomolar range
Cytotoxicity against HeLa cells Low

Data from a study on novel 5-nitro-2-furancarboxylamides.

In Vivo Efficacy Studies in Animal Models (Preclinical Investigations)

Despite the relevance of the isoxazole and furan carboxamide moieties in medicinal chemistry, no in vivo research data for the specific compound this compound has been identified.

Evaluation in Animal Models of Inflammation

There are no published studies evaluating the anti-inflammatory effects of this compound in established animal models of inflammation. Consequently, no data on its potential to modulate inflammatory responses in vivo is available.

Assessment in Animal Models of Microbial Infection

No in vivo studies assessing the efficacy of this compound in animal models of bacterial, fungal, or viral infections were found. Therefore, its potential as an antimicrobial agent in a living system has not been determined.

Antinociceptive Potential in Rodent Models of Pain

There is no available data from preclinical studies in rodent models of pain to support any antinociceptive or analgesic potential of this compound.

Therapeutic Potential in Animal Models of Metabolic Disorders (e.g., insulin (B600854) resistance)

No research has been published regarding the therapeutic potential of this compound in animal models of metabolic disorders, such as insulin resistance or diabetes.

Efficacy in Animal Models of Parasitic Diseases

A review of existing literature yielded no studies on the efficacy of this compound in animal models of parasitic diseases.

Molecular Mechanisms of Action and Target Elucidation

Identification and Characterization of Primary Molecular Targets

Direct experimental studies to identify and characterize the primary molecular targets of 5-Bromo-N-(isoxazol-3-yl)furan-2-carboxamide have not been reported in the available scientific literature. However, research on analogous compounds provides some insights into potential target classes.

Isoxazole-carboxamide derivatives have been investigated for a range of biological activities, suggesting their interaction with various protein targets. For instance, certain phenyl-isoxazole-carboxamide analogs have been evaluated as inhibitors of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are key targets in anti-inflammatory therapies. nih.govnih.gov Molecular docking studies on these compounds have aimed to elucidate the specific binding interactions within the active sites of these enzymes. nih.gov

Furthermore, other isoxazole (B147169) derivatives have been explored as anticancer agents, with studies indicating potential interactions with targets involved in cell proliferation and survival pathways. nih.govresearchgate.net

Detailed Analysis of Ligand-Protein Interactions (e.g., hydrogen bonding, hydrophobic interactions)

Without a known primary molecular target for this compound, a detailed analysis of its ligand-protein interactions remains speculative. However, based on its chemical structure, several types of interactions can be predicted to play a role in its binding to a potential protein target.

The carboxamide linkage is a key structural feature that is well-known to participate in hydrogen bonding . The amide proton can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. These interactions are often crucial for the stable binding of ligands to protein active sites.

The aromatic furan (B31954) and isoxazole rings are likely to engage in hydrophobic interactions with nonpolar amino acid residues within a binding pocket. Additionally, π-π stacking interactions with aromatic amino acid side chains such as phenylalanine, tyrosine, and tryptophan could further stabilize the ligand-protein complex.

The bromine atom on the furan ring can also contribute to binding affinity through halogen bonding , a non-covalent interaction where the electrophilic region of the halogen interacts with a nucleophilic site on the protein, such as a backbone carbonyl oxygen or the side chain of a serine, threonine, or tyrosine residue.

Molecular docking studies on related isoxazole-carboxamide derivatives targeting COX enzymes have illustrated the importance of such interactions. For example, specific substitutions on the phenyl and isoxazole rings have been shown to influence the orientation of the molecule within the binding pocket, allowing for optimal interactions with key amino acid residues. nih.govnih.gov

Elucidation of Downstream Signaling Pathway Modulations

Given the absence of identified primary targets, there is no experimental data on the modulation of downstream signaling pathways by this compound.

Hypothetically, if the compound were to inhibit an enzyme like COX-2, it would lead to the downregulation of prostaglandin (B15479496) synthesis. Prostaglandins are signaling molecules involved in inflammation, pain, and fever. Therefore, inhibition of their production would disrupt these signaling cascades.

If the compound were to target a protein kinase involved in cancer, it could interfere with signaling pathways that control cell growth, proliferation, and survival, such as the MAPK or PI3K/Akt pathways.

Investigation of Cellular Processes Perturbed by the Compound (e.g., cell cycle arrest, autophagy)

There are no published studies investigating the cellular processes perturbed by this compound.

Research on structurally similar isoxazole derivatives has provided some evidence of cellular effects. For example, certain novel isoxazole-piperazine hybrids have been shown to induce apoptosis and cell cycle arrest in human liver cancer cells. researchgate.net These effects were linked to the induction of oxidative stress and the activation of proteins involved in apoptosis and cell cycle regulation. researchgate.net

Epigenetic Modifications and Gene Expression Regulation (if applicable)

Currently, there is no information available in the scientific literature to suggest that this compound is involved in epigenetic modifications or the regulation of gene expression. Such mechanisms are typically investigated after a primary molecular target and its role in cellular processes have been well-established.

Computational and Theoretical Studies

Molecular Docking Simulations for Binding Mode Prediction and Affinity Estimation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand (like 5-Bromo-N-(isoxazol-3-yl)furan-2-carboxamide) into the binding site of a target protein.

The primary goals of such a study would be:

Binding Mode Prediction: To identify the most likely conformation and orientation of the compound within the active site of a biological target. This would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, which are crucial for binding.

Affinity Estimation: To calculate a docking score, which is a numerical value that estimates the binding affinity between the ligand and the protein. A lower docking score generally indicates a more favorable binding interaction.

For this compound, molecular docking could be employed to screen for potential biological targets, such as enzymes or receptors, and to understand the structural basis of its potential activity. The results are typically presented in a table format, as shown in the hypothetical example below.

Hypothetical Molecular Docking Results

Target Protein Docking Score (kcal/mol) Interacting Residues Type of Interaction
Protein Kinase X -8.5 Lys78, Leu132 Hydrogen Bond, Hydrophobic
Cyclooxygenase-2 -7.9 Arg120, Tyr355 Hydrogen Bond, Pi-Alkyl

Quantum Chemical Calculations (e.g., Density Functional Theory for electronic structure and reactivity)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. These calculations provide a fundamental understanding of a molecule's properties based on the principles of quantum mechanics.

For this compound, DFT studies could elucidate:

Molecular Geometry: Determination of the most stable three-dimensional structure.

Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are critical for understanding chemical reactivity. The HOMO-LUMO gap is an indicator of molecular stability.

Reactivity Descriptors: Parameters such as electronegativity, hardness, and softness can be calculated to predict how the molecule will interact with other chemical species.

Hypothetical DFT Calculation Results

Parameter Value
HOMO Energy -6.2 eV
LUMO Energy -1.8 eV
HOMO-LUMO Gap 4.4 eV

Molecular Dynamics Simulations for Ligand-Target Complex Stability and Conformational Dynamics

Molecular Dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. When applied to a ligand-target complex, MD simulations can provide insights into the stability of the binding and the conformational changes that may occur.

An MD simulation of the this compound-protein complex would aim to:

Assess Complex Stability: By monitoring the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time, one can assess the stability of the complex.

Analyze Conformational Dynamics: MD simulations can reveal how the ligand and protein adjust their conformations upon binding and the flexibility of different regions of the complex.

Estimate Binding Free Energy: Advanced techniques like MM-PBSA or MM-GBSA can be used to calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores alone.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions

In silico ADME predictions are computational models that estimate the pharmacokinetic properties of a compound. These predictions are crucial in the early stages of drug discovery to identify candidates with favorable drug-like properties.

For this compound, ADME predictions would provide information on:

Absorption: Parameters like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2).

Distribution: Prediction of blood-brain barrier (BBB) penetration and plasma protein binding (PPB).

Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes.

Excretion: Estimation of the compound's clearance.

Hypothetical In Silico ADME Predictions

Property Predicted Value
Human Intestinal Absorption High
Blood-Brain Barrier Penetration Low
Plasma Protein Binding >90%

Pharmacophore Modeling for Rational Design and Virtual Screening

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model can then be used as a 3D query to search large chemical databases for other molecules with similar features.

A pharmacophore model for this compound, based on its interaction with a target, would typically include features like:

Hydrogen Bond Acceptors

Hydrogen Bond Donors

Hydrophobic Centers

Aromatic Rings

Halogen Bond Donors

This model would be instrumental in the rational design of new, potentially more potent, analogs and for virtual screening campaigns to identify novel scaffolds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

To develop a QSAR model for analogs of this compound, a set of structurally related compounds with known biological activities would be required. The model would then be built by correlating molecular descriptors (e.g., physicochemical properties, topological indices) with the observed activity. A validated QSAR model could then be used to:

Predict the biological activity of newly designed, untested compounds.

Provide insights into the structural features that are important for activity, thus guiding further optimization efforts.

Advanced Research Perspectives and Future Trajectories

Rational Design of Novel Derivatives with Enhanced Potency and Selectivity

Rational drug design for this chemical class focuses on systematic structural modifications to improve therapeutic efficacy and minimize off-target effects. Structure-activity relationship (SAR) studies are crucial for this process, guiding the modification of the furan (B31954), isoxazole (B147169), and carboxamide components. ijabbr.comnih.gov

Key strategies include:

Bioisosteric Replacement: Replacing specific atoms or groups to enhance metabolic stability or binding affinity. For instance, the bromine atom on the furan ring could be substituted with other halogens (Cl, F) or trifluoromethyl groups to modulate electronic properties and lipophilicity, potentially enhancing anticancer activity. nih.gov

Scaffold Hopping: Altering the core heterocyclic systems. While maintaining the essential carboxamide linker, replacing the furan with a thiophene (B33073) or pyrrole (B145914) ring could alter the compound's interaction with biological targets and improve its pharmacokinetic profile. nih.gov

Functional Group Modification: Introducing diverse substituents on both the furan and isoxazole rings. Studies on related isoxazole derivatives have shown that adding electron-withdrawing or electron-donating groups can significantly impact cytotoxicity and target selectivity. nih.govnih.gov For example, adding bulky or flexible side chains could explore deeper binding pockets in target enzymes, leading to increased potency.

Exploration of Unconventional Biological Targets and Therapeutic Indications

While much research on furan-isoxazole hybrids has focused on anticancer applications, the structural motif holds potential for a wider range of therapeutic areas. nih.govresearchgate.net Future investigations will likely explore novel and unconventional biological targets.

Kinase Inhibition: Beyond established targets like EGFR-TK, derivatives could be screened against a broader panel of kinases implicated in various diseases, including neurodegenerative disorders and metabolic syndromes. researchgate.net

Epigenetic Targets: Compounds could be designed to inhibit enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs), which are relevant targets in cancer and other diseases. nih.gov

Anti-Infective Agents: The scaffold's potential as an antibacterial or antifungal agent could be explored by targeting microbial-specific enzymes or pathways. wisdomlib.org

Neuroinflammation: Given the anti-inflammatory properties of some isoxazole derivatives, there is an opportunity to investigate their efficacy in models of neurodegenerative diseases where inflammation plays a key role. nih.gov

Integration with Advanced Drug Delivery Systems

A significant hurdle for many potent compounds is poor solubility and lack of specific delivery to the target site. Integrating 5-Bromo-N-(isoxazol-3-yl)furan-2-carboxamide derivatives with advanced drug delivery systems can overcome these limitations.

Nanoparticle Encapsulation: Loading the compound into nanoparticles (NPs) can improve its solubility, protect it from premature degradation, and facilitate accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.

Lipid-Based Carriers: Furan-derived lipid nanoparticles (LNPs) have shown promise for delivering mRNA to the central nervous system, suggesting a potential pathway for brain-targeted therapies with furan-isoxazole compounds.

Targeted Conjugates: Attaching the compound to a targeting moiety, such as an antibody or a specific ligand, can direct the drug specifically to cancer cells, thereby increasing efficacy and reducing systemic toxicity.

Development of Prodrug Strategies for Improved Pharmacokinetics

Prodrug design is a valuable strategy to enhance the pharmacokinetic properties of a promising drug candidate. ijpcbs.comnih.gov A prodrug is an inactive or less active molecule that is converted into the active drug within the body. This approach can be used to improve solubility, increase metabolic stability, and enhance permeability across biological membranes. ijpcbs.comnih.gov For the furan-isoxazole class, the amide or other functional groups could be temporarily masked with a promoiety. ijpcbs.com This modification could improve oral bioavailability, with the active compound being released at the target site through enzymatic or chemical cleavage. mdpi.comacs.org

Synergistic Effects in Combination Research

The future of many therapies, particularly in oncology, lies in combination treatments that target multiple pathways simultaneously to enhance efficacy and overcome drug resistance. espublisher.com Furan-isoxazole compounds could be investigated in combination with:

Standard Chemotherapeutic Agents: To potentially lower the required dose of cytotoxic drugs and reduce side effects.

Targeted Therapies: Combining a furan-isoxazole derivative with another targeted agent (e.g., a kinase inhibitor) could produce a synergistic effect against cancer cells.

Immunotherapies: Investigating whether these compounds can modulate the tumor microenvironment to make cancer cells more susceptible to immune checkpoint inhibitors.

Application of Artificial Intelligence and Machine Learning in Optimizing This Chemical Class

Predictive Modeling: ML algorithms can build quantitative structure-activity relationship (QSAR) models to predict the biological activity of novel, unsynthesized derivatives based on their chemical structures. umk.plnih.govnih.govnih.govfrontiersin.org This allows researchers to prioritize the synthesis of the most promising candidates.

Virtual Screening: AI can be used to screen vast virtual libraries of furan-isoxazole derivatives against specific biological targets, identifying potential hits much faster than traditional high-throughput screening. mdpi.com

ADMET Prediction: In silico models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, helping to identify and eliminate compounds with poor pharmacokinetic profiles early in the discovery process. nih.gov

De Novo Design: Generative AI models can design entirely new molecules based on desired properties, potentially creating novel furan-isoxazole hybrids with optimized potency and selectivity. acm.org

Unresolved Challenges and Emerging Opportunities in Furan-Isoxazole Hybrid Compound Research

Despite the significant potential, research into furan-isoxazole hybrids faces several challenges that also present opportunities for innovation.

Unresolved Challenges:

Metabolic Stability: The furan ring can be susceptible to in vivo oxidation, potentially leading to reactive metabolites and toxicity. orientjchem.orgnih.govnih.gov This metabolic liability is a key consideration in drug design. nih.govnih.gov

Synthetic Complexity: The development of efficient, scalable, and regioselective synthetic routes for novel derivatives can be challenging. nih.govpharmaguideline.comresearchgate.net

Target Selectivity: Achieving high selectivity for a specific biological target over closely related ones remains a significant hurdle in minimizing off-target effects.

Emerging Opportunities:

Addressing Drug Resistance: Furan-isoxazole derivatives represent a novel chemical class that could be effective against pathogens or cancer cells that have developed resistance to existing therapies. researchgate.netnih.gov

Multi-Targeted Agents: The hybrid nature of the scaffold offers the possibility of designing single molecules that can interact with multiple targets, a potential strategy for treating complex diseases like cancer. nih.gov

Green Chemistry: Developing more environmentally friendly synthetic methods for these compounds aligns with the growing emphasis on sustainable chemistry in the pharmaceutical industry. nih.govresearchgate.net

The continued exploration of this compound and its analogs, driven by these advanced research perspectives, holds the promise of delivering next-generation therapeutics for a range of unmet medical needs.

Q & A

Basic: How can I optimize the synthesis of 5-Bromo-N-(isoxazol-3-yl)furan-2-carboxamide to improve yield and purity?

Methodological Answer:

  • Reaction Pathway Selection : Method B (e.g., coupling furan-2-carboxylic acid derivatives with isoxazole-3-amine in the presence of brominating agents) yields the compound at 44% efficiency . To optimize, consider adjusting stoichiometry, solvent polarity (e.g., DMSO vs. DMF), and reaction time.
  • Design of Experiments (DoE) : Use fractional factorial designs to test variables like temperature (70–100°C), catalyst loading (e.g., HATU/DCC), and bromine equivalents. Statistical analysis (e.g., ANOVA) can identify critical parameters for yield improvement .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : The compound exhibits distinct 1H^1H NMR signals at δ 13.57 (amide NH), 8.63 (isoxazole proton), and furan protons at δ 7.73 and 6.88. 13C^{13}C NMR peaks at δ 161.9 (amide C=O) and 155.5 (isoxazole C-O) confirm the structure .
  • HRMS : Validate molecular formula using high-resolution mass spectrometry (observed [M+H]+ 317.9180 vs. calculated 317.9179) .

Basic: How can I assess the purity of this compound for biological assays?

Methodological Answer:

  • Chromatographic Methods : Use HPLC with a C18 column (mobile phase: acetonitrile/water gradient) to detect impurities. Compare retention times with standards .
  • Elemental Analysis : Verify %N content (e.g., calculated 10.70% vs. observed 10.25% in related analogs) to confirm purity .

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Quantum Chemical Calculations : Use DFT to map electrostatic potentials and identify reactive sites (e.g., bromine substitution on furan). ICReDD’s reaction path search methods can predict regioselectivity for bromination .
  • Molecular Docking : Simulate interactions with target proteins (e.g., antimicrobial enzymes) to prioritize derivatives with optimal binding affinities .

Advanced: How should I resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

  • Comparative Substituent Analysis : Evaluate structural analogs (e.g., 5-Bromo-N-(5-nitrothiazol-2-yl)furan-2-carboxamide vs. benzoxadiazole derivatives) to isolate substituent effects. For example, nitro groups may enhance antimicrobial activity vs. bromine in certain scaffolds .
  • Dose-Response Studies : Use non-linear regression (e.g., Hill equation) to quantify EC50_{50} variability across assays and cell lines .

Advanced: What strategies can elucidate the structure-activity relationship (SAR) of this compound’s analogs?

Methodological Answer:

  • Fragment-Based Design : Synthesize analogs with systematic substitutions (e.g., replacing bromine with chlorine or methyl groups) and correlate changes with bioactivity using multivariate regression .
  • Pharmacophore Mapping : Identify critical moieties (e.g., isoxazole’s hydrogen-bond acceptor role) via 3D-QSAR models trained on IC50_{50} data from related compounds .

Advanced: How can I investigate degradation pathways of this compound under physiological conditions?

Methodological Answer:

  • Stability Studies : Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C. Monitor degradation via LC-MS to identify hydrolysis products (e.g., furan-2-carboxylic acid) .
  • Kinetic Analysis : Calculate degradation rate constants (kk) using first-order kinetics and correlate with substituent electronic effects (Hammett plots) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.